molecular formula C14H18FN3O2 B8227150 tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate

tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate

Cat. No.: B8227150
M. Wt: 279.31 g/mol
InChI Key: MPJNWZUFKQXBFM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a cyano-fluoroaniline moiety

Preparation Methods

The synthesis of tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 2-cyano-5-fluoroaniline with tert-butyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include amines, alcohols, and substituted carbamates .

Scientific Research Applications

tert-Butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

tert-Butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl N-[2-(2-cyano-5-fluoroanilino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-14(2,3)20-13(19)18-7-6-17-12-8-11(15)5-4-10(12)9-16/h4-5,8,17H,6-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJNWZUFKQXBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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